molecular formula C19H21FN2OS B4138292 2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B4138292
M. Wt: 344.4 g/mol
InChI Key: RXTAKYBVOLKSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, also known as AFA, is a chemical compound with potential applications in scientific research. This molecule is a member of the benzothiazole family, which has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. In

Scientific Research Applications

2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of interest is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to target specific enzymes involved in cancer cell proliferation. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to interact with the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential as an anticancer agent. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent in a variety of research applications. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient molecule for research purposes. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent in some research applications.

Future Directions

There are several future directions for research involving 2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy agents. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted therapeutic agents. Finally, more research is needed to fully understand the potential toxic effects of this compound, particularly in vivo, which will be important for the development of safe and effective therapeutic agents.

properties

IUPAC Name

2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-14-1-2-15-16(6-14)24-18(21-15)22-17(23)10-19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,11-13H,3-5,7-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTAKYBVOLKSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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